An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydrofuro[2,3-c]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydrofuro[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the 2,3-Dihydrofuro[2,3-c]pyridine core structure. Due to the limited availability of data on the unsubstituted parent compound, this document focuses on the synthesis of a key derivative, N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine , which serves as a direct precursor to the aromatic furo[2,3-c]pyridine. The methodologies and characterization data presented are derived from peer-reviewed chemical literature and are intended to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Introduction
The furo[2,3-c]pyridine scaffold is a significant heterocyclic motif present in a variety of biologically active molecules. Its derivatives have garnered attention for their potential therapeutic applications. The partially saturated 2,3-dihydrofuro[2,3-c]pyridine core represents a key intermediate in the synthesis of these aromatic systems and may itself possess unique pharmacological properties. This guide details a proven synthetic pathway to a stable, characterizable 2,3-dihydrofuro[2,3-c]pyridine derivative.
Synthetic Pathway Overview
A multi-step synthesis starting from N-benzenesulfonylpiperidin-4-one has been reported for the preparation of an N-benzenesulfonyl-protected 2,3-dihydrofuro[2,3-c]pyridine derivative.[1] The overall synthetic strategy involves the initial construction of a lactone intermediate, followed by a reduction and cyclization to form the dihydrofuropyridine ring system.
Logical Relationship of the Synthetic Workflow
Caption: Synthetic pathway to N-benzenesulfonyl-2,3-dihydrofuro[2,3-c]pyridine.
Quantitative Data Summary
The following table summarizes the yields and physical properties of the key intermediates and the final dihydrofuropyridine product as reported in the literature.[1]
| Compound No. | Compound Name | Step Yield | Overall Yield (from 2) | Physical Appearance |
| 3 | β,γ-unsaturated ester | 70% | 70% | - |
| 5 | Lactone intermediate | 85% | 59.5% | - |
| 6 | N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine | 87% | 51.8% | Crystalline solid |
Characterization Data for N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (6)
| Parameter | Value |
| Molecular Formula | C₁₃H₁₅NO₃S |
| Molecular Weight | 265.33 g/mol |
| Melting Point | 101-102 °C |
| Elemental Analysis | |
| Calculated | C, 58.85; H, 5.70; N, 5.28 |
| Found | C, 58.61; H, 5.82; N, 5.19 |
| Structure Confirmation | Single-crystal X-ray analysis |
Note: Detailed NMR and mass spectrometry data for compound 6 are not explicitly provided in the cited literature. The structure was unequivocally confirmed by X-ray crystallography.[1]
Experimental Protocols
The following are detailed experimental procedures for the key steps in the synthesis of N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (6).[1]
Synthesis of Lactone (5)[1]
A solution of β,γ-unsaturated ester (3) in THF is treated with 5N aqueous NaOH. After stirring, the reaction is acidified and extracted. The resulting crude acid is then dissolved in THF and treated with phenylselenyl chloride (PhSeCl) at room temperature. After completion of the reaction, the solvent is evaporated, and the residue is taken up in a fresh portion of THF. An aqueous solution of sodium periodate (NaIO₄) is added, and the mixture is stirred. The product is then extracted, dried, and purified by chromatography to yield the lactone (5).
Synthesis of N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (6)[1]
To a solution of lactone (5) in dry THF at 0 °C under a nitrogen atmosphere is added diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents) dropwise. The reaction mixture is stirred at this temperature for 5 hours. Following this, the reaction is quenched by the addition of 2N HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford N-benzenesulfonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine (6) as a crystalline solid.
Mandatory Visualization
Experimental Workflow for the Synthesis of Compound 6
Caption: Experimental workflow for the synthesis of key intermediates.
Conclusion and Future Directions
This guide has outlined a reliable synthetic route to a stable N-benzenesulfonyl derivative of 2,3-dihydrofuro[2,3-c]pyridine. The provided experimental protocols and quantitative data serve as a valuable starting point for researchers interested in this heterocyclic system. The structure of the key dihydrofuropyridine intermediate has been confirmed by single-crystal X-ray analysis, providing a high degree of confidence in the synthetic outcome.
A significant gap in the current literature is the lack of comprehensive spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) for this and related 2,3-dihydrofuro[2,3-c]pyridine derivatives. Future work should focus on the full spectral characterization of these compounds. Furthermore, the development of synthetic routes to the unprotected 2,3-dihydrofuro[2,3-c]pyridine and the exploration of its biological activity are promising avenues for further research. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing class of heterocyclic compounds.
